
13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane: is an organic compound characterized by the presence of a dibromophenoxy group attached to a tetraoxatridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane typically involves the reaction of 2,6-dibromophenol with a suitable polyether chain. One common method includes the use of 2,6-dibromophenol and tetraethylene glycol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The dibromophenoxy group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenoxy group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products:
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
Oxidation Products: Phenolic compounds with higher oxidation states.
Reduction Products: Compounds with reduced phenoxy groups.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the development of bioactive compounds for pharmaceutical research.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Studied for its role in the synthesis of medicinally relevant compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Wirkmechanismus
The mechanism of action of 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets and pathways. The dibromophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The polyether chain allows for the formation of stable complexes with various molecules, enhancing its utility in drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromophenol: Shares the dibromophenoxy group but lacks the polyether chain.
2,4-Dibromophenol: Similar structure but with bromine atoms in different positions.
3,5-Dibromophenol: Another isomer with bromine atoms at different positions.
2,6-Dichlorophenol: Similar phenoxy group but with chlorine atoms instead of bromine.
Uniqueness:
- The presence of the tetraoxatridecane chain in 13-(2,6-Dibromophenoxy)-2,5,8,11-tetraoxatridecane provides unique solubility and reactivity properties.
- The combination of the dibromophenoxy group with the polyether chain allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
865756-50-9 |
|---|---|
Molekularformel |
C15H22Br2O5 |
Molekulargewicht |
442.14 g/mol |
IUPAC-Name |
1,3-dibromo-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H22Br2O5/c1-18-5-6-19-7-8-20-9-10-21-11-12-22-15-13(16)3-2-4-14(15)17/h2-4H,5-12H2,1H3 |
InChI-Schlüssel |
KJUXFTAMIBOJNI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOC1=C(C=CC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
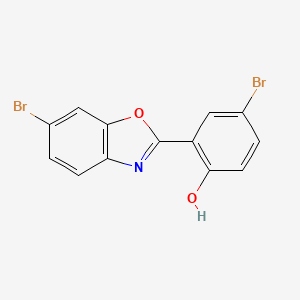
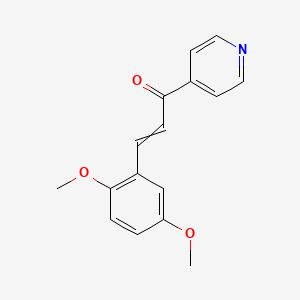
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

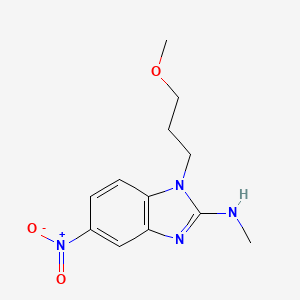
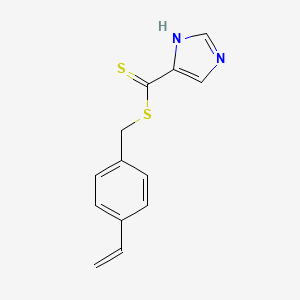
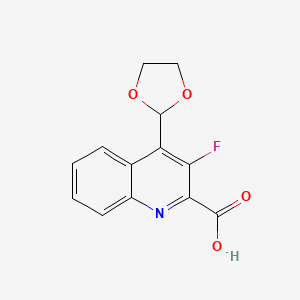
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
